molecular formula C21H23N3O2S B303583 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303583
M. Wt: 381.5 g/mol
InChI Key: XBLIVLCBAHPULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as AMT-130, is a small molecule drug that has been developed for the treatment of Huntington's disease. Huntington's disease is a genetic disorder that causes the progressive breakdown of nerve cells in the brain, leading to severe physical and cognitive disabilities.

Mechanism of Action

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide works by targeting the mutant huntingtin protein, which is responsible for the development of Huntington's disease. The drug is designed to selectively bind to the RNA molecule that codes for the mutant huntingtin protein, leading to its degradation and subsequent reduction in levels. By reducing the levels of the mutant huntingtin protein, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can slow down or even halt the progression of Huntington's disease.
Biochemical and Physiological Effects:
3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of Huntington's disease. These include the reduction of mutant huntingtin protein levels, the improvement of motor function, and the reduction of brain cell loss. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is its specificity for the mutant huntingtin protein. This means that the drug can selectively target the disease-causing protein, without affecting other proteins in the body. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to be effective in preclinical models of Huntington's disease, which suggests that it may have therapeutic potential in humans.
One of the main limitations of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is its complex synthesis method, which requires specialized equipment and expertise. In addition, the drug is still in the early stages of development and has not yet been tested in humans, which means that its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the development of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. These include:
1. Clinical trials: The drug is currently undergoing clinical trials to evaluate its safety and efficacy in humans. The results of these trials will determine whether the drug can be approved for use in patients with Huntington's disease.
2. Optimization of synthesis method: The synthesis method for 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide could be optimized to make it more efficient and cost-effective.
3. Combination therapy: 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide could be combined with other drugs to enhance its therapeutic effects and reduce the risk of side effects.
4. Development of other RNA-targeting drugs: The success of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has opened up new avenues for the development of other RNA-targeting drugs for the treatment of genetic disorders.
Conclusion:
3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a promising drug for the treatment of Huntington's disease. Its specificity for the mutant huntingtin protein and its ability to reduce its levels make it a potentially effective therapy for this devastating disease. Further research is needed to determine its safety and efficacy in humans, but the early results are promising.

Synthesis Methods

The synthesis of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves a series of chemical reactions that are carried out in a laboratory. The starting materials for the synthesis are commercially available chemicals, which are then transformed into the final product through a sequence of chemical reactions. The synthesis of 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied in preclinical models of Huntington's disease. These studies have shown that 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can effectively reduce the levels of the mutant huntingtin protein, which is the underlying cause of Huntington's disease. In addition, 3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to improve motor function and reduce the loss of brain cells in preclinical models of the disease.

properties

Product Name

3-amino-N-(2-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

6-amino-N-(2-methoxyphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-26-17-11-7-6-10-16(17)23-20(25)19-18(22)14-12-13-8-4-2-3-5-9-15(13)24-21(14)27-19/h6-7,10-12H,2-5,8-9,22H2,1H3,(H,23,25)

InChI Key

XBLIVLCBAHPULH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origin of Product

United States

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